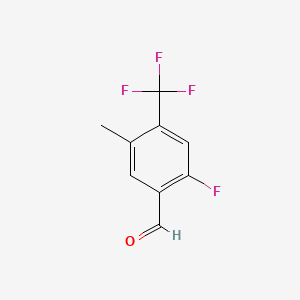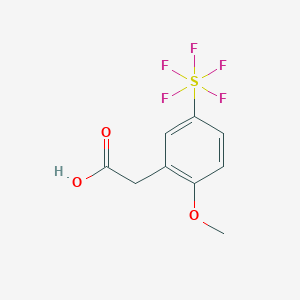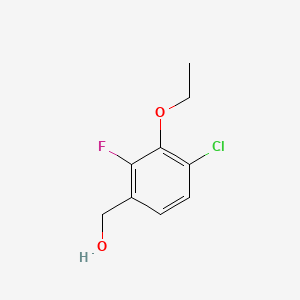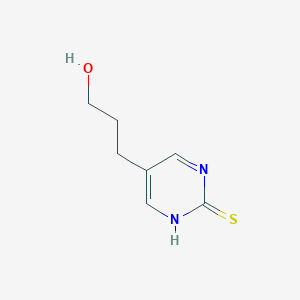
3-(3-Bromopropoxy)pyridine
説明
“3-(3-Bromopropoxy)pyridine” is a chemical compound that is used in scientific research . It is a versatile material used in organic synthesis and pharmaceutical development. It is also used in the production of other chemicals.
Synthesis Analysis
The synthesis of “3-(3-Bromopropoxy)pyridine” involves a tandem S N 2 and S N Ar reaction between 2,4,6-tribromo-3-(3-bromopropoxy)pyridine and a variety of primary amines . This reaction has been used in the synthesis of pyrido-oxazine derivatives .Molecular Structure Analysis
The molecular structure of “3-(3-Bromopropoxy)pyridine” has been studied using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
“3-(3-Bromopropoxy)pyridine” has been used in the synthesis of pyrido-oxazine derivatives . It has also been used in the production of functionalized thieno [2,3- b ]pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Bromopropoxy)pyridine” include its molecular formula, molecular weight, structure, melting point, boiling point, and density .科学的研究の応用
Generation of Acid Sites on Silica
3-(3-Bromopropoxy)pyridine has been studied in the context of generating acid sites on silica surfaces. The research by Connell and Dumesic (1987) demonstrated that pyridine adsorption on silica doped with various cations can create both Brønsted and Lewis acid sites, essential for various catalytic processes (Connell & Dumesic, 1987).
Synthesis and Analysis of Derivatives
Research by Attalla, Burnett, and Summers (1985) focused on synthesizing 3-(3′-pyridinyloxymethyl)pyridine and analyzing its properties through polarography, highlighting its potential in various chemical applications (Attalla, Burnett & Summers, 1985).
Degradation in Drinking Water
Li et al. (2017) conducted research on the degradation mechanism of pyridine, a related compound, in drinking water using a dielectric barrier discharge system. This study is relevant for understanding the environmental impact and treatment of pyridine derivatives (Li et al., 2017).
Synthesis of Pyrido-oxazine Derivatives
Pathan and Khan (2018) explored the synthesis of pyrido-oxazine derivatives using a tandem reaction involving 3-(3-bromopropoxy)pyridine. This study contributes to the development of new compounds for potential pharmaceutical applications (Pathan & Khan, 2018).
Study on Acidity of Solid Catalysts
Research by Barzetti et al. (1996) used pyridine as a probe for analyzing the surface acidity of solid catalysts. This study helps in understanding the catalytic properties of materials relevant to 3-(3-Bromopropoxy)pyridine (Barzetti et al., 1996).
Synthesis of Acyclic Pyridine C-Nucleosides
Hemel et al. (1994) synthesized derivatives of pyridine for evaluating their biological activity, providing insights into the potential medical applications of pyridine-based compounds (Hemel et al., 1994).
Safety and Hazards
特性
IUPAC Name |
3-(3-bromopropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEDVBTXDIIWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 3-(3-Bromopropoxy)pyridine as highlighted in the research?
A1: The research article demonstrates the use of 3-(3-Bromopropoxy)pyridine as a key starting material in the synthesis of pyrido-oxazine derivatives []. This is achieved through a tandem SN2 and SNAr reaction with various primary amines.
Q2: What is the significance of the regioselectivity observed in the reactions involving 3-(3-Bromopropoxy)pyridine?
A2: The research highlights that reactions involving 3-(3-Bromopropoxy)pyridine and primary amines exhibit moderate to good regioselectivity, favoring cyclization at the 2-position of the pyridine ring []. This selectivity is crucial for obtaining the desired pyrido-oxazine products and showcases the influence of the compound's structure on its reactivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1399848.png)
![(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1399849.png)








